Cas no 193156-60-4 (rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate)

Technical Introduction: rac-tert-Butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an ethenyl substituent on a cyclohexyl scaffold. The (1R,3R) stereochemistry ensures precise spatial orientation, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the ethenyl moiety offers versatility for further functionalization via cross-coupling or polymerization reactions. This compound is particularly useful in peptidomimetics and catalyst design due to its rigid cyclohexyl backbone and controlled reactivity. Its well-defined stereochemistry and synthetic flexibility make it a reliable building block for advanced organic and medicinal chemistry applications.
rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate structure
193156-60-4 structure
商品名:rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate
CAS番号:193156-60-4
MF:C13H23NO2
メガワット:225.32722401619
CID:5637650
PubChem ID:131120894

rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate 化学的及び物理的性質

名前と識別子

    • rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
    • EN300-28274703
    • 193156-60-4
    • Carbamic acid, [(1R,3R)-3-ethenylcyclohexyl]-, 1,1-dimethylethyl ester, rel- (9CI)
    • rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate
    • インチ: 1S/C13H23NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15)/t10-,11-/m1/s1
    • InChIKey: QDWFZHSPNSUPQP-GHMZBOCLSA-N
    • ほほえんだ: O(C(C)(C)C)C(N[C@@H]1CCC[C@@H](C=C)C1)=O

計算された属性

  • せいみつぶんしりょう: 225.172878976g/mol
  • どういたいしつりょう: 225.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 0.96±0.1 g/cm3(Predicted)
  • ふってん: 311.6±22.0 °C(Predicted)
  • 酸性度係数(pKa): 12.48±0.40(Predicted)

rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28274703-10.0g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28274703-0.05g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28274703-2.5g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28274703-1.0g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28274703-5.0g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28274703-1g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4
1g
$1214.0 2023-09-09
Enamine
EN300-28274703-10g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4
10g
$5221.0 2023-09-09
Enamine
EN300-28274703-0.25g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28274703-0.1g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28274703-0.5g
rac-tert-butyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
193156-60-4 95.0%
0.5g
$1165.0 2025-03-19

rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate 関連文献

rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamateに関する追加情報

Comprehensive Guide to rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate (CAS No. 193156-60-4)

rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate (CAS No. 193156-60-4) is a specialized chiral compound widely used in pharmaceutical research and organic synthesis. This carbamate derivative is particularly valued for its stereochemical properties, making it a key intermediate in the development of enantioselective drugs. The compound's unique structure, featuring a tert-butyl group and an ethenylcyclohexyl moiety, contributes to its versatility in synthetic applications.

In recent years, the demand for chiral intermediates like rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate has surged due to the growing focus on precision medicine. Researchers are increasingly exploring its potential in designing novel therapeutics with reduced side effects. The compound's carbamate functionality also makes it a valuable building block for prodrug formulations, a hot topic in drug delivery optimization.

The synthesis of rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate typically involves multi-step organic reactions, with careful attention to stereocontrol. Pharmaceutical chemists often search for "high-purity chiral carbamates" or "steroselective synthesis methods," reflecting the industry's need for reliable synthetic protocols. The compound's cyclohexyl ring structure contributes to its stability, while the ethenyl group offers opportunities for further functionalization.

From an analytical perspective, rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate requires specialized characterization techniques. Modern laboratories frequently employ chiral HPLC and NMR spectroscopy to verify its stereochemical purity, addressing common search queries like "chiral compound analysis methods." The compound's molecular weight of 225.33 g/mol and specific rotation properties make it distinguishable from similar derivatives.

The pharmaceutical applications of rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate extend to various therapeutic areas. Recent studies have investigated its potential as a precursor for CNS-active compounds, aligning with trending research in neurological disorders. The tert-butyl carbamate protection group is particularly valuable in peptide synthesis, answering frequent questions about "amine protection strategies in drug development."

Storage and handling of rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate require standard laboratory precautions. While not classified as hazardous, proper storage conditions (typically 2-8°C in airtight containers) ensure long-term stability. This information addresses common queries about "carbamate compound storage guidelines" from research professionals.

Market trends indicate growing interest in chiral building blocks like rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate, particularly from contract research organizations. The compound's CAS number (193156-60-4) serves as a crucial identifier for procurement specialists searching for "high-quality chiral intermediates." Current pricing and availability data show stable supply chains, with increasing demand from Asia-Pacific research centers.

Quality control protocols for rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate typically include purity verification (>98% by HPLC) and chiral purity assessment. These specifications respond to frequent industry inquiries about "QC standards for pharmaceutical intermediates." The compound's characterization data, including spectral properties, are essential for researchers comparing similar cyclohexyl carbamate derivatives.

Future research directions for rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate may explore its utility in asymmetric catalysis and green chemistry applications. The compound's structural features make it a candidate for developing more sustainable synthetic routes, addressing the pharmaceutical industry's focus on "green chemistry in drug synthesis."

In conclusion, rac-tert-butyl N-(1R,3R)-3-ethenylcyclohexylcarbamate (CAS No. 193156-60-4) represents an important chiral building block with diverse pharmaceutical applications. Its unique combination of tert-butyl carbamate protection and ethenylcyclohexyl structure continues to attract research interest, particularly in drug discovery and development projects requiring stereochemical precision.

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